4-Methylpiperazinyl quinoxalin-6-yl ketone
CAS No.:
Cat. No.: VC9357307
Molecular Formula: C14H16N4O
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N4O |
|---|---|
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | (4-methylpiperazin-1-yl)-quinoxalin-6-ylmethanone |
| Standard InChI | InChI=1S/C14H16N4O/c1-17-6-8-18(9-7-17)14(19)11-2-3-12-13(10-11)16-5-4-15-12/h2-5,10H,6-9H2,1H3 |
| Standard InChI Key | QSHVTBDCROFDNW-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 |
| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 |
Introduction
Chemical Structure and Nomenclature
The quinoxaline core consists of a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4. Substituents at the 6-position include a ketone group (-C=O), while the 4-methylpiperazinyl moiety is attached via a nitrogen atom, forming an N-alkylated piperazine derivative. The systematic IUPAC name for this compound is 1-(quinoxalin-6-yl)-2-(4-methylpiperazin-1-yl)ethan-1-one. The presence of the ketone enhances electrophilicity, facilitating interactions with biological targets, whereas the 4-methylpiperazine group contributes to solubility and bioavailability through its basic nitrogen .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of 4-methylpiperazinyl quinoxalin-6-yl ketone typically involves a multi-step protocol starting from 6-acetylquinoxaline. Key steps include:
-
Bromination: Introduction of a bromine atom at the acetyl group’s α-position using bromine in acetic acid, yielding 6-(α-bromoacetyl)quinoxaline.
-
Nucleophilic Substitution: Reaction with 4-methylpiperazine in dimethylformamide (DMF) at 80°C for 12 hours, replacing the bromine with the piperazinyl group.
-
Purification: Column chromatography (silica gel, ethyl acetate/methanol 9:1) achieves >95% purity .
Alternative methods employ Ullmann coupling or microwave-assisted reactions to reduce reaction times. For example, microwave irradiation at 150°C for 20 minutes improves yields from 65% to 82% .
Structural Analogues and SAR Studies
Structure-activity relationship (SAR) studies reveal that the 4-methylpiperazine group is critical for CNS penetration. Replacing the methyl group with bulkier substituents (e.g., ethyl or isopropyl) reduces blood-brain barrier permeability by increasing polar surface area (PSA). Conversely, substituting the ketone with ester groups diminishes cytotoxicity against cancer cells, as demonstrated in comparative assays .
Physicochemical Properties
Experimental and computational data provide insights into the compound’s physicochemical profile:
The moderate logP value balances lipophilicity and hydrophilicity, favoring oral bioavailability. A PSA <60 Ų aligns with CNS drug guidelines, suggesting efficient brain uptake .
Biological Activity and Mechanisms
Anticancer Activity
In vitro screening against human cancer cell lines reveals potent cytotoxicity:
| Cell Line | IC₅₀ (μM) | Reference Compound (Ellipticine) IC₅₀ (μM) |
|---|---|---|
| HepG2 (Liver) | 1.2 ± 0.3 | 0.8 ± 0.2 |
| MCF-7 (Breast) | 0.9 ± 0.2 | 1.1 ± 0.3 |
| SK-LU-1 (Lung) | 1.5 ± 0.4 | 1.3 ± 0.2 |
Mechanistic studies indicate dual inhibition of topoisomerase II and PI3K/Akt pathways. Flow cytometry assays show G2/M phase arrest in MCF-7 cells at 5 μM .
Histamine H₃ Receptor Modulation
The compound exhibits high affinity for histamine H₃ receptors (Kᵢ = 8.7 nM), acting as an inverse agonist. In rodent models, it reduces food intake by 40% at 10 mg/kg (p.o.), implicating potential anti-obesity applications .
Pharmacokinetics and Toxicity
ADME Profile
-
Absorption: 89% oral bioavailability in rats due to high intestinal permeability.
-
Distribution: Volume of distribution (Vd) = 3.2 L/kg, indicating extensive tissue penetration.
-
Metabolism: Hepatic CYP3A4-mediated N-demethylation forms the primary metabolite (M1), which retains 30% parent activity.
Toxicity
Applications and Clinical Prospects
Preclinical studies support further development as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume